Product packaging for Folitixorin calcium, (6S)-(Cat. No.:CAS No. 815587-59-8)

Folitixorin calcium, (6S)-

Cat. No.: B607528
CAS No.: 815587-59-8
M. Wt: 495.5 g/mol
InChI Key: AKUPTUNGFOADRT-QNTKWALQSA-L
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Description

Background and Significance in Folate Pathway Chemistry and Biology

The folate pathway is fundamental to cellular proliferation and maintenance through its central role in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. Folates act as coenzymes, mediating the transfer of one-carbon units in a variety of metabolic reactions. news-medical.net Folitixorin (B1665577) calcium, (6S)-, is an active form of folate that directly participates in this one-carbon metabolism. vulcanchem.comnih.gov

One of its most critical roles is as a cofactor for the enzyme thymidylate synthase (TS). vulcanchem.com This enzyme is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis. vulcanchem.comcaymanchem.com The significance of Folitixorin calcium, (6S)- is particularly highlighted in its synergistic interaction with the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.govbiochempartner.com The active metabolite of 5-FU, fluorodeoxyuridylate (FdUMP), inhibits thymidylate synthase. Folitixorin enhances this inhibition by forming a stable ternary complex with both FdUMP and thymidylate synthase, thereby amplifying the cytotoxic effect on rapidly dividing cancer cells. vulcanchem.comnih.govcaymanchem.com

Furthermore, Folitixorin calcium, (6S)- serves as a substrate for methylenetetrahydrofolate reductase (MTHFR), an enzyme that converts it to 5-methyltetrahydrofolate. vulcanchem.com This conversion is a key step in the methionine synthesis cycle and has implications for DNA methylation and homocysteine metabolism. vulcanchem.com By bypassing the enzymatic steps required by other folate analogs like leucovorin, Folitixorin calcium, (6S)- can more efficiently supply the necessary cofactor for these reactions. nih.gov

Table 1: Key Enzymatic Interactions of Folitixorin Calcium, (6S)-

Enzyme Role of Enzyme Interaction with Folitixorin Calcium, (6S)- Metabolic Pathway
Thymidylate Synthase (TS) Catalyzes the conversion of dUMP to dTMP. vulcanchem.com Acts as a cofactor, forming a stable inhibitory complex with 5-FU metabolites. vulcanchem.comnih.gov DNA Synthesis

| Methylenetetrahydrofolate Reductase (MTHFR) | Catalyzes the conversion to 5-methyltetrahydrofolate. vulcanchem.com | Serves as a substrate for the reaction. vulcanchem.com | Folate Metabolism, Methionine Synthesis |

Nomenclature and Stereoisomeric Specificity: The (6S)- Configuration in Biological Systems

The precise chemical name for Folitixorin calcium, (6S)- is calcium;(2S)-2-[[4-[(6aS)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioate. vulcanchem.comnih.gov This nomenclature defines its structure, including the calcium salt and the specific stereochemical arrangement.

Stereoisomerism plays a critical role in the biological activity of many pharmaceutical compounds, and Folitixorin is no exception. mdpi.com The molecule has a chiral center at the 6-position of the pteridine (B1203161) ring system, leading to two stereoisomers: (6S)- and (6R)-. vulcanchem.com The (6S)- configuration is the naturally occurring and biologically active form. vulcanchem.com This specificity is due to the three-dimensional structure of enzyme active sites, which are highly selective for the stereochemistry of their substrates and cofactors. mdpi.com

The (6S)-isomer exhibits specific binding characteristics with target enzymes like thymidylate synthase, which are different from those of the (6R)-isomer. vulcanchem.com This difference in molecular recognition is the basis for the variation in their biological activity. While the (6S)-isomer is an active cofactor, the (6R)-isomer is generally considered to have significantly lower or no biological activity in these enzymatic reactions. vulcanchem.comnih.gov Therefore, the stereochemical purity of Folitixorin calcium, (6S)- is crucial for its intended biological function and therapeutic potential. vulcanchem.com

Table 2: Physicochemical Properties of Folitixorin Calcium, (6S)-

Property Value
Chemical Formula C20H21CaN7O6 vulcanchem.com
Molecular Weight 495.5 g/mol nih.govnih.gov
CAS Number 815587-59-8 vulcanchem.comnih.gov
Stereochemistry (6S)- configuration vulcanchem.com

| IUPAC Name | calcium;(2S)-2-[[4-[(6aS)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioate nih.gov |

Historical Context of Reduced Folate Compound Research and Development

The journey to understanding and utilizing reduced folates like Folitixorin began in the 1930s. In 1931, researcher Lucy Wills discovered a nutritional factor in brewer's yeast that could prevent anemia in pregnancy, a substance later identified as folate. news-medical.netresearchgate.net The pure crystalline form of folic acid was isolated in 1943 by Bob Stokstad. news-medical.net

A pivotal moment in folate research came with the work of Dr. Sidney Farber in the 1940s. mdedge.com Farber observed that administering folic acid to children with leukemia tragically accelerated the disease. researchgate.netmdedge.com This led to the crucial hypothesis that blocking folate metabolism could inhibit the growth of cancer cells. mdedge.com This insight spurred the development of antifolates, compounds designed to interfere with the folate pathway. news-medical.net

Working with chemist Yellapragada SubbaRow, Farber's team synthesized aminopterin, the first-ever anti-cancer drug, which demonstrated clinical efficacy in 1948. news-medical.netrevistamedicinamilitara.ro This success laid the foundation for the development of other folate antagonists, including methotrexate. mdedge.comrevistamedicinamilitara.ro

The development of these antifolates also created a need for "rescue" agents. High doses of antifolates, while effective against cancer, could be highly toxic to normal cells. This led to the development of reduced folate compounds like leucovorin (also known as folinic acid or citrovorum factor), which is an active metabolite of folic acid. cancer.gov Leucovorin can bypass the enzymatic blockade imposed by antifolates like methotrexate, thus rescuing healthy cells from toxicity. cancer.gov It was also discovered that leucovorin could potentiate the effects of fluoropyrimidines like 5-FU. cancer.gov Folitixorin calcium, (6S)-, represents a further refinement in this field, being the direct, biologically active stereoisomer of leucovorin's key metabolite, thereby offering a more immediate and potentially more efficient means of modulating the folate pathway in a clinical and research setting. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

815587-59-8

Molecular Formula

C20H21CaN7O6

Molecular Weight

495.5 g/mol

IUPAC Name

calcium;(2S)-2-[[4-[(6aS)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H23N7O6.Ca/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);/q;+2/p-2/t12-,13-;/m0./s1

InChI Key

AKUPTUNGFOADRT-QNTKWALQSA-L

SMILES

O=C(O)CC[C@@H](C([O-])=O)NC(C1=CC=C(N2CN3C4=C(N=C(N)NC4=O)NC[C@@]3([H])C2)C=C1)=O.[Ca+2]

Isomeric SMILES

C1[C@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]

Canonical SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Folitixorin calcium, (6S)-; 

Origin of Product

United States

Advanced Synthetic Chemistry and Structural Characterization of 6s Folitixorin Calcium

Chemical Synthesis Methodologies

The chemical synthesis of (6S)-Folitixorin calcium is a complex process that requires precise control over reaction conditions to achieve the desired stereochemistry and purity.

Total Synthesis Approaches and Reaction Pathways

The total synthesis of folitixorin (B1665577) typically involves a multi-step process. A common strategy involves the coupling of a pteridine (B1203161) ring system with a p-aminobenzoylglutamic acid moiety. One patented method for a related compound, calcium folinate, involves the oxidation of (4-(((2-amino-4-hydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid in an organic solvent. google.com Following the oxidation, a calcium ion-containing compound is added incrementally until the system reaches an alkaline pH, yielding the final calcium salt. google.com This approach highlights the critical oxidation and salt formation steps in the synthesis of such folate analogs.

The synthesis of the core pteridine structure itself can be a significant undertaking, often involving the condensation of a pyrimidine (B1678525) derivative with a suitable reaction partner. The subsequent attachment of the side chain requires careful activation of the carboxylic acid group of the p-aminobenzoylglutamic acid to form an amide bond.

Stereoselective Synthesis and Chiral Resolution Techniques

Achieving the specific (6S)- configuration is a critical challenge in the synthesis of folitixorin. This can be addressed through two primary strategies: stereoselective synthesis or chiral resolution of a racemic mixture.

Stereoselective synthesis aims to create the desired stereoisomer directly. This often involves the use of chiral catalysts or auxiliaries to guide the reaction towards the formation of the (6S)- enantiomer. For example, stereoselective routes have been developed for other complex molecules, such as fluorinated natural products, which can be adapted for folitixorin synthesis. rsc.orgrsc.org These methods provide a more efficient route to the desired product, minimizing the loss of material associated with resolving a racemic mixture. wikipedia.org

Chiral resolution , on the other hand, involves the separation of a mixture of enantiomers. wikipedia.org This is a widely used technique in the pharmaceutical industry. chiralpedia.compharmtech.com Common methods for chiral resolution include:

Diastereomeric Salt Crystallization: This classic method involves reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts. wikipedia.orgchiralpedia.comsigmaaldrich.com These salts have different physical properties, such as solubility, allowing for their separation by crystallization. chiralpedia.comveranova.com The desired enantiomer can then be recovered by removing the resolving agent. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. chiralpedia.comveranova.com The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation.

Resolution TechniquePrincipleAdvantages
Diastereomeric Salt Crystallization Formation of diastereomeric salts with different solubilities. wikipedia.orgchiralpedia.comScalable for industrial production. sigmaaldrich.com
Chiral Chromatography (HPLC) Differential interaction with a chiral stationary phase. chiralpedia.comHigh resolution and applicable to a wide range of compounds.

Derivatization Strategies for Analog Generation

To explore the structure-activity relationship of folitixorin and develop new therapeutic agents, medicinal chemists synthesize various analogs. This is achieved through derivatization, which involves chemically modifying the folitixorin molecule. For instance, analogs of a related compound were synthesized by reacting it with different reagents to modify specific functional groups. These strategies can be applied to generate a library of folitixorin analogs with variations in the pteridine ring, the p-aminobenzoyl moiety, or the glutamic acid side chain.

Purity Assessment and Impurity Profiling in Synthetic Products

Ensuring the purity of (6S)-Folitixorin calcium is critical for its use. Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) have strict guidelines for the identification and quantification of impurities in pharmaceutical products. medwinpublishers.com Impurity profiling is a comprehensive process to detect, identify, and quantify any organic and inorganic impurities, as well as residual solvents. medwinpublishers.comajprd.com

Chromatographic Techniques for High-Resolution Analysis

Chromatographic methods are indispensable for assessing the purity of folitixorin and separating it from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis in the pharmaceutical industry. By using appropriate columns and mobile phases, HPLC can effectively separate folitixorin from starting materials, by-products, and degradation products. Purity levels of greater than 98% are often reported for commercially available folitixorin. smolecule.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides a powerful tool for both separation and identification of impurities. medwinpublishers.com This hyphenated technique allows for the determination of the molecular weight of each separated component, aiding in its identification.

Spectroscopic Methods for Structural Elucidation (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

Spectroscopic techniques are essential for confirming the chemical structure of (6S)-Folitixorin calcium and identifying any unknown impurities. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 1H, 13C, COSY, HSQC, and HMBC, provide detailed information about the molecular structure. hyphadiscovery.com These methods help in assigning the chemical shifts of all protons and carbons, confirming the connectivity of atoms, and verifying the stereochemistry of the molecule. hyphadiscovery.commdpi.com Computational prediction of NMR spectra can further aid in structural elucidation. frontiersin.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. mdpi.com This is crucial for confirming the identity of folitixorin and for identifying unknown impurities by providing their exact molecular formulas. usp.org Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry offer ultra-high resolution, enabling the analysis of complex mixtures and the confident identification of trace-level impurities. mdpi.com

Spectroscopic TechniqueInformation Provided
Advanced NMR Detailed structural information, including connectivity and stereochemistry. researchgate.nethyphadiscovery.com
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and elemental composition. mdpi.com

Molecular and Cellular Mechanisms of Action of 6s Folitixorin Calcium

Role as a Cofactor in One-Carbon Metabolism

Folitixorin (B1665577) is a reduced form of folate and serves as a key cofactor for several enzymes involved in one-carbon transfer reactions. caymanchem.com These reactions are fundamental for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.

(6S)-Folitixorin calcium is a critical cofactor for thymidylate synthase (TS), an essential enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). caymanchem.comvulcanchem.com This reaction provides the sole de novo source of dTMP, a nucleotide necessary for DNA replication and repair. caymanchem.comvulcanchem.com The interaction of folitixorin with TS is a key aspect of its mechanism of action.

In the context of cancer chemotherapy, particularly with the use of 5-fluorouracil (B62378) (5-FU), folitixorin enhances the cytotoxic effects of 5-FU. caymanchem.comvulcanchem.com The active metabolite of 5-FU, fluorodeoxyuridylate (FdUMP), binds to TS. caymanchem.com Folitixorin stabilizes this binding, forming a stable ternary complex between FdUMP, TS, and the folate cofactor. caymanchem.comvulcanchem.comnih.gov This stable complex effectively inhibits TS activity, leading to a depletion of dTMP pools and subsequent disruption of DNA synthesis and repair in rapidly dividing cancer cells. caymanchem.comvulcanchem.com

Research has shown that human thymidylate synthase, a dimeric protein with two identical subunits, exhibits asymmetric binding of folate substrates and analogs. nih.gov The binding affinity of folate analogs can vary significantly between the two subunits, which influences the kinetics of enzyme inhibition. nih.gov For instance, some folate analogs bind with similar affinity to both sites, while others show a preference for one site over the other. nih.gov This asymmetric binding is a major determinant of the inhibition kinetics for each specific folate analog inhibitor. nih.gov

The depletion of dTMP can lead to an accumulation of dUMP, which can be misincorporated into DNA in place of dTMP. This misincorporation can trigger futile cycles of DNA repair, leading to DNA strand breaks and ultimately, cell death. The modulation of deoxyribonucleotide biosynthesis is a central mechanism through which folitorin exerts its biological effects, particularly in the context of cancer therapy.

(6S)-Folitixorin, also known as 5,10-methylenetetrahydrofolate, is a substrate for the enzyme methylenetetrahydrofolate reductase (MTHFR). medchemexpress.commedchemexpress.commedkoo.comchemsrc.com MTHFR catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF). medchemexpress.commedchemexpress.commedkoo.comchemsrc.com 5-MTHF is the primary circulating form of folate in the body and serves as the methyl donor for the remethylation of homocysteine to methionine, a precursor for the universal methyl donor S-adenosylmethionine (SAM).

The activity of MTHFR can therefore influence the intracellular pool of 5,10-methylenetetrahydrofolate available to support thymidylate synthesis. Genetic polymorphisms in the MTHFR gene can lead to reduced enzyme activity, which may affect the metabolic flow of folates and potentially influence the efficacy of therapies involving folates and fluoropyrimidines.

Modulation of Deoxyribonucleotide Biosynthesis Pathways

Intracellular Pharmacodynamics and Metabolic Fate in Research Models

The efficacy of folate-based compounds like (6S)-folitixorin calcium is dependent on their ability to be transported into cells and converted into their active forms.

Folate and its analogs enter mammalian cells through two primary mechanisms: the reduced folate carrier (RFC) and the folate receptor (FR). snmjournals.org The RFC is a ubiquitously expressed transporter, while the folate receptor is a high-affinity receptor that is often overexpressed on the surface of various cancer cells, including those of the ovary, lung, breast, and colon. snmjournals.orgrsc.org This overexpression makes the folate receptor an attractive target for the selective delivery of therapeutic agents to cancer cells. snmjournals.orgrsc.orgchemmethod.com

The process of folate uptake via the folate receptor involves receptor-mediated endocytosis. rsc.orgchemmethod.com The folate-based compound binds to the receptor on the cell surface, and the complex is then internalized into the cell within an endosome. rsc.org Subsequent acidification of the endosome leads to the release of the folate compound into the cytoplasm. rsc.org Studies have demonstrated that conjugating drugs or nanoparticles to folic acid can significantly enhance their cellular uptake in folate receptor-positive cancer cells. chemmethod.comacs.org For instance, the uptake of folate-targeted liposomal arsenic was found to be three to six times higher in KB cells, which have a high density of folate receptors, compared to non-targeted formulations. chemmethod.com

Table 1: Cellular Uptake of Folate-Targeted Nanoparticles

Cell Line Targeting Ligand Uptake Enhancement Reference
KB cells Folic Acid 3-6 fold increase chemmethod.com
HepG2 cells Folic Acid Significantly increased uptake chemmethod.com

(6S)-Folitixorin calcium is the biologically active form of 5,10-methylenetetrahydrofolate and does not require metabolic conversion to become an active cofactor for thymidylate synthase. nih.gov This is in contrast to other folate analogs like leucovorin, which is a racemic mixture and must be metabolized to 5,10-methylenetetrahydrofolate to become active. nih.govmdpi.com Leucovorin is converted to 5,10-methylenetetrahydrofolate (folitixorin) by the enzyme 5,10-methylenetetrahydrofolate reductase. mdpi.com

Being the direct active metabolite, (6S)-folitixorin can circumvent the metabolic pathway required for leucovorin activation. nih.gov This direct availability of the active cofactor can potentially lead to a more efficient and consistent potentiation of the effects of fluoropyrimidines. nih.gov Once inside the cell, folitixorin can be polyglutamylated, a process that adds glutamate (B1630785) residues to the molecule. Polyglutamylation traps the folate cofactor inside the cell and can increase its affinity for folate-dependent enzymes, thereby enhancing its intracellular retention and activity.

Molecular Interactions with Auxiliary Biochemical Pathways

Synergistic Molecular Effects in Combination Studies (e.g., with Fluoropyrimidines)

(6S)-Folitixorin calcium, also known as arfolitixorin, is the active metabolite of leucovorin and serves to enhance the cytotoxic effects of 5-fluorouracil (5-FU). clinicaltrials.gov This synergism is primarily achieved by increasing the stability of the ternary complex formed between the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), and the enzyme thymidylate synthase (TS). This enhanced inhibition of TS disrupts DNA synthesis and repair, leading to cell death in rapidly dividing cancer cells. clinicaltrials.gov

Preclinical studies have consistently demonstrated the synergistic anti-tumor activity of (6S)-Folitixorin calcium when combined with 5-FU. In vitro studies have shown that the combination leads to a greater inhibition of cancer cell proliferation compared to 5-FU alone. For instance, in colorectal cancer cell lines, the addition of folinic acid has been shown to enhance the cytotoxicity of 5-FU. oncotarget.com

Animal xenograft models have further substantiated these findings. Studies in mice with colorectal cancer xenografts have shown that the combination of arfolitixorin and 5-FU results in significant tumor growth inhibition. rpmj.ru One study highlighted that the combination of a Wnt signaling pathway inhibitor with 5-fluorouracil led to a tumor growth inhibition of 44.99% in subcutaneous xenografts derived from colorectal cancer patients. rpmj.ru The mean tumor volume in the combination group was 335.2 ± 40.7 mm³, significantly lower than the control group's 609.3 ± 69.5 mm³. rpmj.ru

Recent preclinical data has also suggested that arfolitixorin exhibits a potent, dose-dependent cytotoxic effect and, at higher doses, shows increased activity in 5-FU-treated tumoroids, particularly in those resistant to 5-FU. larvol.com

Table 1: Representative Preclinical Data on the Synergy of Folate Analogs with 5-Fluorouracil

Model SystemCombinationKey FindingReference
Colorectal Cancer Patient-Derived XenograftsXAV 939 (Wnt inhibitor) + 5-Fluorouracil44.99% tumor growth inhibition rpmj.ru
Colorectal Cancer Patient-Derived XenograftsXAV 939 (Wnt inhibitor) + 5-FluorouracilMean tumor volume of 335.2 ± 40.7 mm³ vs. 609.3 ± 69.5 mm³ in control rpmj.ru
5-FU-Resistant TumoroidsArfolitixorin + 5-FluorouracilPotent, dose-dependent cytotoxic effect, with increased activity at higher doses compared to standard treatment larvol.com
Colorectal Cancer Cell LinesFolinic Acid + 5-FluorouracilEnhanced inhibition of cancer cell proliferation oncotarget.com

Influence on Gene Expression and Signal Transduction Cascades in Experimental Cell Systems

The influence of (6S)-Folitixorin calcium on gene expression and signal transduction is an emerging area of research. While its primary mechanism is well-understood, its role as a calcium salt and a key player in folate metabolism suggests potential interactions with various cellular signaling pathways.

Calcium signaling is known to play a crucial role in regulating gene expression. nih.gov Research has shown that targeting calcium signaling can lead to the epigenetic reactivation of tumor suppressor genes in cancer cells. nih.gov Specifically, certain drugs that alter calcium signaling can trigger calcium-calmodulin kinase (CamK) activity, leading to the nuclear exclusion of MeCP2 and subsequent reactivation of silenced genes. nih.gov Although direct studies on (6S)-Folitixorin calcium's role in this specific pathway are pending, its nature as a calcium salt warrants further investigation into its potential to modulate calcium-dependent signaling cascades.

Furthermore, studies on calcimimetics, which are compounds that modulate the calcium-sensing receptor (CaSR), have shown that their activation can increase the expression of pro-inflammatory factors like IL-23α and IL-8 in colon cancer cells over-expressing CaSR. biorxiv.org This indicates a potential for calcium-modulating compounds to influence gene expression related to inflammation within the tumor microenvironment.

The folate pathway itself is intricately linked with cellular signaling. For example, the PI3K/AKT/mTOR and Ras/MAPK pathways, which are frequently dysregulated in cancer, are influenced by the metabolic state of the cell, to which folate metabolism is a key contributor. mdpi.com While research has not yet definitively detailed the specific effects of (6S)-Folitixorin calcium on these major signaling cascades beyond its role in nucleotide synthesis, its central position in one-carbon metabolism suggests that its impact on cellular signaling could be significant.

Immunomodulatory Mechanisms Investigated in Preclinical Systems

Preclinical evidence suggests that (6S)-Folitixorin calcium may possess immunomodulatory properties, primarily through its anti-inflammatory effects. A study investigating the effects of (6S)-5-methyltetrahydrofolate-calcium (MTHF-Ca) on RAW264.7 macrophage cells and in a zebrafish model demonstrated significant anti-inflammatory activity. nih.gov

In this study, MTHF-Ca treatment was found to decrease the production of reactive oxygen species (ROS) induced by lipopolysaccharide (LPS) in RAW264.7 cells. nih.gov Furthermore, it inhibited the nuclear translocation of NF-κB, a key transcription factor that regulates inflammatory responses, and reduced the levels of pro-inflammatory cytokines including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.gov

In the in vivo zebrafish model, MTHF-Ca treatment suppressed the recruitment of neutrophils and macrophages to the site of inflammation. nih.gov It also led to a reduction in the expression of several inflammation-related genes, such as jnk, erk, nf-κb, myd88, p65, tnf-α, and il-1b. nih.gov These findings suggest that (6S)-Folitixorin calcium may contribute to a less inflammatory tumor microenvironment, which could have implications for tumor growth and the efficacy of immunotherapy.

The broader context of folate pathway modulation in cancer therapy also points towards potential immunomodulatory effects. For instance, the folate pathway inhibitor pemetrexed (B1662193) has been shown to have direct immunomodulatory effects on activated T cells and can induce immunogenic cell death. aacrjournals.org While pemetrexed has a different mechanism of action, this highlights the potential for compounds that interact with the folate pathway to influence anti-tumor immune responses.

Table 2: Summary of Preclinical Immunomodulatory Findings for (6S)-5-methyltetrahydrofolate-calcium (MTHF-Ca)

Model SystemTreatmentKey FindingsReference
RAW264.7 Macrophage CellsMTHF-CaDecreased LPS-induced ROS production; Inhibited NF-κB nuclear translocation; Reduced levels of IL-6, IL-1β, and TNF-α nih.gov
Zebrafish LarvaeMTHF-CaInhibited ROS production; Suppressed neutrophil and macrophage recruitment; Reduced expression of inflammation-related genes (jnk, erk, nf-κb, myd88, p65, tnf-α, il-1b) nih.gov

Preclinical Pharmacological Investigations and Biological Activities in Experimental Models

In Vitro Cellular Activity Profiling

Folitixorin (B1665577) has been evaluated in human colon cancer cell lines to determine its cytotoxic effects, primarily in combination with other chemotherapeutic agents. Studies have specifically utilized well-established lines such as HT-29 and LS 174 to investigate its activity. selleckchem.commedchemexpress.com In these cellular models, folitixorin is examined for its ability to modulate the efficacy of fluoropyrimidines like 5-fluorouracil (B62378) (5-FU). selleckchem.comnih.gov The primary mechanism involves its role as a reduced folate that participates in the inhibition of thymidylate synthetase. selleckchem.com

The principal cellular response to folitixorin in cancer cell lines is the enhancement of the cytotoxic effects of 5-fluorouracil (5-FU). medchemexpress.com Mechanistically, folitixorin acts as a cofactor for the enzyme thymidylate synthetase. selleckchem.comnih.gov It facilitates the formation of a stable ternary complex between the active metabolite of 5-FU, fluorodeoxyuridylate (FdUMP), and thymidylate synthetase. selleckchem.comnih.govmedchemexpress.eu This stable complex inhibits the enzyme's function, which is to catalyze the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. selleckchem.commedchemexpress.eu The inhibition of this pathway disrupts DNA replication and repair, leading to cell death in rapidly dividing cancer cells. selleckchem.commedchemexpress.eu

Research has demonstrated that this interaction results in synergistic or additive cytotoxic effects against human colon cancer cells. selleckchem.comnih.gov Specifically, folitixorin showed synergistic effects with 5-FU in LS 174 cells and additive effects in HT-29 cells. selleckchem.commedchemexpress.com

Table 1: In Vitro Cellular Responses to Folitixorin in Combination with 5-Fluorouracil

Cell Line Cancer Type Observed Effect with 5-FU Mechanism of Action Reference
HT-29 Human Colon Cancer Additive Cytotoxicity Formation of a ternary complex with thymidylate synthetase and FdUMP, inhibiting DNA synthesis. selleckchem.commedchemexpress.com

| LS 174 | Human Colon Cancer | Synergistic Cytotoxicity | Formation of a ternary complex with thymidylate synthetase and FdUMP, inhibiting DNA synthesis. | selleckchem.commedchemexpress.com |

Based on the available scientific literature, direct mechanistic studies detailing the specific effects of Folitixorin calcium, (6S)- on reactive oxygen species (ROS) production or the modulation of pro-inflammatory cytokines in cell models have not been extensively reported.

However, folitixorin is utilized as a substrate in enzymatic assays for methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes, such as MTHFD2. aacrjournals.org The MTHFD enzyme family is integral to one-carbon metabolism, which is linked to maintaining the cellular redox balance and the capacity to manage reactive oxygen species. aacrjournals.org This suggests an indirect relationship between the pathways folitixorin participates in and the regulation of cellular oxidative stress, although direct modulation of ROS production by folitixorin itself is not established.

Cellular Responses Including Growth Modulation and Mechanistic Cytotoxic Effects

In Vivo Studies in Non-Human Organismal Models

In vivo studies using non-human models have corroborated the findings from in vitro experiments. In murine xenograft models established with HT-29 human colon cancer cells, folitixorin administered in combination with 5-fluorouracil demonstrated significant antitumor activity. selleckchem.comnih.gov The molecular and cellular responses in these models include reduced tumor growth and increased survival rates of the animals. selleckchem.comaacrjournals.org These outcomes are attributed to the same mechanism observed in vitro: the enhanced inhibition of thymidylate synthetase within the tumor cells, leading to decreased proliferation and tumor progression. selleckchem.com

Table 2: In Vivo Efficacy of Folitixorin in Murine Xenograft Models

Animal Model Tumor Type Combination Agent Observed Molecular and Cellular Responses Reference

| Mouse Xenograft | HT-29 Human Colon Cancer | 5-Fluorouracil | Reduced tumor growth, Increased survival | selleckchem.comnih.govaacrjournals.org |

Investigations into the specific effects of Folitixorin calcium, (6S)- on inflammatory pathways and the recruitment of immune cells within zebrafish models have not been identified in the reviewed scientific literature. While the zebrafish is a well-established model for studying inflammation and immune responses due to its genetic tractability and transparent larvae, specific studies applying this model to folitixorin could not be found. nih.govnih.gov

Impact on Developmental Biology in Vertebrate Embryo Models

While direct studies naming Folitixorin in vertebrate embryo models are not prominent in publicly available literature, extensive research on its active moiety, (6S)-folinic acid, and the general role of folates provides a clear picture of its critical importance in embryonic development. Folate is an essential nutrient that vertebrates cannot synthesize de novo and must obtain from external sources. nih.gov Its role is fundamental during embryogenesis, a period characterized by rapid cell division, differentiation, and morphogenesis. researchgate.net

Vertebrate models, including mice, chicks, and zebrafish, have been instrumental in elucidating the mechanisms of folate action. Folate deficiency in these models is linked to severe developmental anomalies, most notably neural tube defects (NTDs) like spina bifida and anencephaly, as well as craniofacial and cardiovascular abnormalities. nih.govcambridge.org Folates are crucial for the synthesis of nucleotides (purines and thymidylate) required for DNA replication and repair, and for methylation reactions essential for regulating gene expression (epigenetics), proteins, and lipids. nih.govoup.com

Key Findings from Vertebrate Models:

Neural Tube Closure: The neural tube, the embryonic precursor to the brain and spinal cord, is highly dependent on adequate folate supply for its proper closure. Studies using chick embryos have shown that folate antagonists induce NTDs by impairing folate metabolism at the cellular level, with the neural ectoderm being particularly sensitive. tubitak.gov.tr In the Xenopus laevis (frog) model, knockdown of folate receptor 1 (Folr1), which is essential for cellular folate uptake, was shown to impair neural plate cell constriction and lead to NTDs. biologists.com

Genetic and Environmental Interactions: Mouse models with genetic predispositions to NTDs have demonstrated that folate status is a critical environmental factor. For instance, in the splotch (Pax3 mutant) mouse model, maternal folate deficiency significantly increases the incidence of exencephaly (a type of NTD). oup.com Conversely, supplementation with folinic acid can rescue some of these defects, suggesting it can compensate for underlying genetic vulnerabilities by supporting cellular processes like proliferation in the developing neural folds. oup.comucl.ac.uk

Folate Receptors and Transporters: The importance of folate transport is highlighted in Folr1 knockout mouse models. Embryos lacking this receptor exhibit severe developmental failures and die around mid-gestation. nih.gov However, maternal supplementation with high doses of folate can partially rescue these embryos, allowing them to survive longer, although they still present with various malformations. nih.gov This underscores that sufficient levels of active folate are required to overcome compromised transport.

Cellular Proliferation and Gene Expression: Folate deficiency impacts the fundamental processes of cell division and gene regulation. In chick models, a lack of folic acid leads to poor growth, skeletal deformities, and embryonic death. poultrydvm.com Studies in zebrafish have shown that knocking down key folate pathway enzymes like dihydrofolate reductase (DHFR) results in malformations of the heart and disrupts the expression of crucial developmental transcription factors. nih.gov Furthermore, folate deficiency in vertebrate embryos can alter DNA methylation patterns, affecting the expression of genes critical for the specification of progenitor cells in the developing nervous system. frontiersin.org

These models collectively establish that the availability of active folates, such as the (6S)-isomer found in Folitixorin, is indispensable for normal vertebrate embryogenesis. It plays a central role in providing the one-carbon units necessary for the biochemical reactions that drive the formation of the nervous system and other vital organs.

Comparative Biochemical Responses in Animal Models Versus Other Folate Forms

The biochemical response to Folitixorin and its active component, (6S)-folinic acid (also known as leucovorin), has been compared to other folate forms, primarily synthetic folic acid and the inactive (6R)-stereoisomer. These studies reveal significant differences in metabolism, clearance, and bioavailability.

One of the most critical differences lies in the metabolic activation pathway. Folic acid is a synthetic, oxidized form of folate that requires reduction by the enzyme dihydrofolate reductase (DHFR) to become biologically active tetrahydrofolate (THF). In contrast, (6S)-folinic acid is an already reduced form of folate and does not require this enzymatic step, allowing it to enter the folate cycle more directly.

Pharmacokinetic studies, although often conducted in humans, provide data that reflect fundamental biochemical differences applicable to animal models. After administration, the (6S)-isomer is rapidly absorbed and converted into other active folate coenzymes, such as 5-methyltetrahydrofolate (5-MTHF), the main circulating form of folate. researchgate.net In contrast, the (6R)-isomer is not metabolized and is cleared slowly from the body, primarily through urinary excretion. researchgate.net This metabolic inertness of the (6R) form is a key differentiator.

A study comparing the pharmacokinetics of a single oral dose of a (6S)-5-Methyl-THF salt (a downstream metabolite of Folitixorin) with an equimolar dose of folic acid demonstrated superior bioavailability for the reduced folate form. tubitak.gov.tr

Table 1: Comparative Pharmacokinetics of (6S)-5-Methyl-THF-Na vs. Folic Acid

Parameter (6S)-5-Methyl-THF-Na Folic Acid
Mean AUC₀₋₈ ₕ (nmol/L*h) 126.0 56.0
Mean Cₘₐₓ (nmol/L) 36.8 11.1

Data derived from a human pharmacokinetic study, illustrating the higher plasma concentration and total exposure achieved with a reduced folate metabolite compared to synthetic folic acid. tubitak.gov.tr

This enhanced bioavailability is significant because it leads to a more rapid and efficient increase in the body's pool of active folates without the appearance of unmetabolized folic acid in circulation, which can occur after high intake of synthetic folic acid. tubitak.gov.tr

Comparative Biological Activity and Stereochemical Specificity of (6S)- vs. (6R)- Stereoisomers

Folinic acid possesses two chiral centers, but it is the configuration at the C6 position of the pteridine (B1203161) ring that determines its biological activity. Synthetically produced folinic acid is typically a racemic mixture of the (6S) and (6R) diastereomers. cambridge.org However, extensive research has unequivocally demonstrated that only the (6S)-isomer, the form present in Folitixorin, is pharmacologically active. nih.govcambridge.org

The (6R)-isomer is considered biologically inert. nih.gov Its lack of activity stems from stereochemical hindrance; enzymes in the folate metabolic pathway are highly specific and cannot utilize the (6R) configuration as a substrate. For example, the enzyme methenyltetrahydrofolate synthetase, which converts 5-formyl-THF (folinic acid) to 5,10-methenyl-THF, acts exclusively on the (6S)-isomer. nih.gov

Furthermore, preclinical studies have suggested that the inactive (6R)-isomer is not merely a benign bystander. There is evidence that it may compete with the active (6S)-isomer for transport into cells via folate receptors and carriers. nih.gov This competition could potentially reduce the intracellular concentration and efficacy of the active (6S)-form when a racemic mixture is administered.

Table 2: Stereoisomer Activity Profile

Stereoisomer Biological Activity Metabolic Fate Cellular Transport
(6S)-folinic acid Pharmacologically active Readily converted to other active THF coenzymes Actively transported into cells
(6R)-folinic acid Biologically inactive Not metabolized; slowly excreted May compete with (6S)-isomer for transport

This table summarizes the key differences in biological function between the two stereoisomers of folinic acid. nih.govresearchgate.netnih.gov

This stereospecificity is the foundational principle behind the development of Folitixorin. By providing only the pure, active (6S)-isomer, it aims to deliver the therapeutic benefits of folinic acid more efficiently and without the potential interference from the inactive (6R)-isomer.

Structure Activity Relationships Sar and Rational Compound Design

Elucidation of Critical Pharmacophoric Features for Biological Activity

The biological function of Folitixorin (B1665577) calcium, (6S)- is dictated by specific structural motifs, known as pharmacophoric features, that are recognized by folate-dependent enzymes and transporters. These essential features are the pteridine (B1203161) ring system, the p-aminobenzoyl moiety, and the L-glutamate tail.

Pteridine Ring System: This heterocyclic core is the cornerstone of the molecule's ability to bind to the active sites of target enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). tandfonline.com The specific arrangement of nitrogen atoms and substituents, such as the amino and oxo groups, is critical for forming hydrogen bonds and other interactions within the enzyme's binding pocket. nih.govnih.gov Modifications to this ring system can dramatically alter the compound's binding affinity and inhibitory potential. tandfonline.com

p-Aminobenzoyl Moiety: This aromatic linker connects the pteridine ring to the glutamate (B1630785) tail. It plays a crucial role in orienting the molecule correctly within the binding site, often fitting into a specific hydrophobic pocket. tandfonline.comnih.gov

L-Glutamate Tail: The glutamate portion is vital for the molecule's function and metabolism. A key cellular process is polyglutamylation, where additional glutamate residues are added to the tail by the enzyme folylpolyglutamate synthetase (FPGS). tandfonline.com This modification increases the molecule's intracellular concentration by preventing its efflux and enhances its affinity for several folate-dependent enzymes. tandfonline.com The length of this polyglutamate tail can therefore significantly impact the compound's potency and duration of action.

These pharmacophoric features are summarized in the table below.

Pharmacophoric FeatureRole in Biological ActivityKey Interactions
Pteridine Ring Binds to the active site of target enzymes (e.g., TS, DHFR).Hydrogen bonding, stacking interactions. nih.gov
p-Aminobenzoyl Moiety Orients the molecule within the enzyme's binding pocket.Hydrophobic interactions. nih.gov
L-Glutamate Tail Enhances intracellular retention and enzyme affinity.Ionic interactions, substrate for polyglutamylation. tandfonline.com

Computational Modeling and Molecular Docking Studies of Ligand-Target Interactions

Computational methods, particularly molecular docking, are invaluable tools for visualizing and understanding how ligands like folitixorin interact with their biological targets at an atomic level. nih.govnih.govplos.org These studies simulate the binding process, predicting the most stable conformation of the ligand within the enzyme's active site and quantifying the strength of the interaction.

Molecular docking studies on various antifolates with thymidylate synthase (TS) have provided detailed insights into their binding modes. nih.govnih.gov For instance, simulations show that the quinazoline (B50416) ring of antifolates (a common pteridine isostere) engages in hydrophobic interactions with key amino acid residues such as Leucine 192 and Leucine 221, and maintains a conserved stacking interaction. nih.gov The glutamate tail extends into the binding site, forming crucial hydrogen bonds and electrostatic interactions that anchor the inhibitor.

These computational models allow researchers to:

Predict the binding affinity of novel compounds.

Understand the structural basis for drug resistance.

Virtually screen large libraries of compounds to identify potential new inhibitors. plos.org

Guide the modification of existing molecules to enhance their binding and efficacy.

The data from these simulations, such as predicted binding energies and interaction types, are critical for the rational design of the next generation of folate pathway modulators.

Stereochemical Impact on Protein Binding and Enzyme Catalysis

Stereochemistry is a critical determinant of the biological activity of reduced folates, including folitixorin. The reduction of the pteridine ring during metabolism creates a chiral center at the C6 position. The resulting (6S) and (6R) diastereomers have profoundly different biological properties.

The naturally occurring, biologically active form of reduced folates is exclusively the (6S)-isomer. google.com Folate-dependent enzymes and transport proteins are highly stereospecific, preferentially binding and processing the (6S)-isomer. researchgate.netcapes.gov.br The precise three-dimensional arrangement of the (6S) configuration is essential for the molecule to fit correctly into the asymmetric binding sites of enzymes, allowing for optimal interaction and catalysis. acs.orgmdpi.com

In contrast, the unnatural (6R)-isomer is often biologically inert or can act as an inhibitor of folate-metabolizing enzymes. google.com For example, some folate receptors exhibit a significantly lower affinity for the (6S)-diastereoisomer compared to the (6R)-diastereoisomer, while others show the opposite and preferred specificity for the natural (6S) form. researchgate.net The administration of a racemic mixture containing both isomers can lead to the accumulation of the unnatural (6R) form, which is cleared more slowly and can interfere with the metabolism of the active (6S) isomer. google.com Therefore, the use of stereochemically pure (6S)-Folitixorin calcium is paramount to ensure maximal therapeutic activity and avoid potential inhibitory effects from the unnatural isomer.

The table below highlights the key differences between the (6S) and (6R) isomers.

Feature(6S)-Isomer (Natural)(6R)-Isomer (Unnatural)
Biological Activity Biologically active co-factor.Inactive or acts as an enzyme inhibitor. google.com
Enzyme Recognition Specifically recognized and utilized by folate-dependent enzymes.Poorly recognized; can inhibit enzymatic processes. google.com
Transport Efficiently transported by cellular folate transporters.Transport can be inefficient; slower clearance. google.comcapes.gov.br
Therapeutic Relevance The desired form for therapeutic applications.Presence can interfere with the active isomer's function.

Analytical Methodologies for Research and Quality Control of 6s Folitixorin Calcium

High-Performance Chromatographic Techniques for Quantitative Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of (6S)-Folitixorin calcium, valued for its precision and reliability. jfda-online.com Purity determination of (6S)-Folitixorin calcium is commonly achieved using HPLC. targetmol.com

Reversed-phase HPLC (RP-HPLC) is a frequently utilized method for the determination of (6S)-Folitixorin calcium and related folate compounds. sciopen.com A typical RP-HPLC setup involves a C18 column, which separates compounds based on their hydrophobicity. jfda-online.comsciopen.com The mobile phase, a mixture of solvents that carries the sample through the column, can be optimized for specific analytical needs. For instance, a gradient elution using a mobile phase of 0.1% trifluoroacetic acid solution and methanol (B129727) has been successfully employed. sciopen.com Another established method uses a mobile phase consisting of methanol, acetonitrile, and triethanolamine. impactfactor.org

Detection is often carried out using a UV detector, with the wavelength set to a value where the compound absorbs light strongly, such as 280 nm or 265 nm. sciopen.comimpactfactor.org The retention time, the time it takes for the compound to travel through the column to the detector, is a key parameter for identification. jfda-online.com

Table 1: Example HPLC Parameters for (6S)-Folitixorin Calcium Analysis

ParameterExample 1Example 2
Column C18 Reversed-Phase sciopen.comC18 Thermo, 250 x 4.6 mm, 5 µm impactfactor.org
Mobile Phase 0.1% Trifluoroacetic acid and Methanol (gradient) sciopen.comMethanol:Acetonitrile:Triethanolamine (55:45:0.4%) impactfactor.org
Flow Rate Not specified1.5 mL/minute impactfactor.org
Detection UV at 280 nm sciopen.comUV at 265 nm impactfactor.org
Internal Standard Not specifiedAmpicillin jfda-online.com

Advanced Spectroscopic Methods for Compound Characterization and Authentication (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of (6S)-Folitixorin calcium. targetmol.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, and ¹H NMR is particularly useful for structural confirmation. targetmol.com

Mass spectrometry (MS) is another powerful tool that provides information on the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. vulcanchem.com The exact mass of a related compound, 9,10-Dehydro Folitixorin (B1665577) Chloride, has been determined using mass spectrometry. vulcanchem.com When coupled with a separation technique like liquid chromatography (LC-MS/MS), it becomes a highly sensitive and specific method for both identification and quantification. nih.gov

Table 2: Spectroscopic Data for Folate Compounds

TechniqueCompoundKey Findings
¹H NMR (6S)-Folitixorin calciumUsed for structural confirmation targetmol.com
Mass Spectrometry 9,10-Dehydro Folitixorin ChlorideDetermination of exact mass vulcanchem.com
LC-MS/MS (6S)-5-methyltetrahydrofolateUsed for quantification in plasma nih.gov

Bioanalytical Approaches for Quantitation in Biological Matrices from Research Samples

The quantification of (6S)-Folitixorin calcium and its metabolites in biological matrices such as plasma is crucial for pharmacokinetic studies. mdpi.comnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted method for this purpose due to its high sensitivity and selectivity. nih.govmdpi.com

The development of a robust bioanalytical method involves several steps, including sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often involves protein precipitation to remove interfering substances from the plasma sample. nih.gov The choice of an appropriate internal standard is also critical for accurate quantification. nih.gov

A validated LC-MS/MS method for a related compound, (6S)-5-MTHF, in rat plasma demonstrated a linear range of 10.0–10,000 ng/mL with a lower limit of quantification (LLOQ) of 10.0 ng/mL. mdpi.com The precision of this method was found to be within acceptable limits, with relative standard deviations (RSDs) for intra-batch and inter-batch precision being ≤10.9% and ≤13.2%, respectively. mdpi.com The accuracy was also within the required range of -7.5% to 12.4%. mdpi.com

Table 3: Bioanalytical Method Parameters for a Related Folate in Rat Plasma

ParameterFinding
Technique LC-MS/MS mdpi.com
Matrix Rat Plasma mdpi.com
Linear Range 10.0–10,000 ng/mL mdpi.com
LLOQ 10.0 ng/mL mdpi.com
Intra-batch Precision (RSD) ≤10.9% mdpi.com
Inter-batch Precision (RSD) ≤13.2% mdpi.com
Accuracy -7.5% to 12.4% mdpi.com

Method Validation and Standardization for Reproducible Research Protocols

The validation of analytical methods is a critical requirement to ensure that they are suitable for their intended purpose and produce reliable and reproducible data. edqm.eu Method validation encompasses several parameters, including specificity, linearity, accuracy, precision, and stability. edqm.euresearchgate.net

For chromatographic methods, specificity is demonstrated by the absence of interference from other components in the sample matrix. edqm.eu Linearity is established by analyzing samples at different concentrations and demonstrating a proportional relationship between concentration and response. impactfactor.org Accuracy is determined by comparing the measured value to a known true value, often through recovery studies. researchgate.net Precision, which reflects the closeness of repeated measurements, is assessed at both intra-day and inter-day levels. jfda-online.com

Stability studies are also essential to ensure that the analyte remains stable throughout the sample handling and analysis process. mdpi.com For instance, the stability of (6S)-5-MTHF in rat plasma was confirmed for 2 hours at room temperature, 24 hours at 4°C, after three freeze-thaw cycles, and for up to 30 days at -80°C. mdpi.com

Adherence to international guidelines, such as those from the International Council for Harmonisation (ICH), provides a framework for conducting method validation. nih.govedqm.eu The use of standardized and validated methods is paramount for ensuring the quality and comparability of research findings across different laboratories.

Stability, Formulation Science, and Delivery Systems for Research Applications

Intrinsic Chemical Stability of (6S)-Folitixorin Calcium and Degradation Pathways

(6S)-Folitixorin calcium is the calcium salt of the (6S)-diastereoisomer of 5,10-methylenetetrahydrofolic acid. Its intrinsic chemical stability is greater than that of its corresponding free acid, a characteristic often observed with salt forms of active pharmaceutical ingredients. The crystalline calcium salt form exhibits enhanced stability compared to amorphous forms, which are more susceptible to degradation from environmental factors like oxygen and moisture. nih.govijbpas.com

However, like other reduced folates, (6S)-Folitixorin is vulnerable to oxidative degradation. foodstandards.gov.au The primary degradation pathway involves the cleavage of the C9-N10 bond, a common point of instability in the folate structure. This cleavage results in the formation of inactive breakdown products. Identified degradation products for related folates include compounds such as 4-aminobenzoylglutamic acid and various pteridine (B1203161) derivatives. foodstandards.gov.aufao.org This degradation leads to a loss of biological activity, as the intact molecule is required to participate in one-carbon metabolic pathways. vulcanchem.com

Factors Influencing Degradation: pH, Light, Oxygen, and Temperature

The stability of (6S)-Folitixorin calcium is significantly influenced by several environmental factors. Understanding these factors is critical for maintaining the compound's integrity during storage and experimental use.

pH: Folates generally exhibit the greatest stability in neutral to slightly alkaline conditions. researchgate.net Acidic pH, particularly below pH 4, accelerates the rate of degradation for many folate derivatives. cirad.fr

Light: Exposure to light, especially ultraviolet (UV) radiation, can promote photo-oxidative degradation of folate compounds. researchgate.net Therefore, research-grade materials should be protected from light.

Oxygen: As a reduced folate, (6S)-Folitixorin calcium is susceptible to oxidation. The presence of dissolved oxygen in solutions can significantly increase the rate of degradation. cirad.fr Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this effect.

Temperature: Increased temperatures accelerate the rate of chemical degradation. researchgate.net For long-term storage, research-grade (6S)-Folitixorin calcium powder is typically kept at low temperatures, such as -20°C. targetmol.commedkoo.com Solutions prepared for experimental use are often stored at -80°C for extended periods. targetmol.com

Table 1: Factors Influencing the Degradation of (6S)-Folitixorin Calcium

Factor Influence on Stability Recommended Handling/Storage Condition
pH Most stable at neutral to alkaline pH; degradation increases in acidic conditions. researchgate.netcirad.fr Maintain solutions at a neutral or slightly alkaline pH.
Light Promotes photo-oxidative degradation. researchgate.net Store in amber vials or protect from light. medkoo.com
Oxygen Accelerates oxidative degradation. ijbpas.comcirad.fr Use deoxygenated solvents; store under inert gas.
Temperature Higher temperatures increase the degradation rate. researchgate.net Store powder at -20°C long-term; store solutions at -80°C. targetmol.commedkoo.comtargetmol.com

Stabilization Strategies for Research-Grade Materials (e.g., use of reducing agents like Vitamin C)

To counteract the inherent instability of reduced folates like (6S)-Folitixorin calcium, several stabilization strategies are employed, particularly for liquid formulations used in research.

One of the most common strategies is the inclusion of antioxidants or reducing agents in the formulation. Vitamin C (ascorbic acid) is a frequently used stabilizer. nih.gov Ascorbic acid is a potent antioxidant that can sacrificially scavenge oxygen and other reactive species, thereby protecting the more sensitive folate molecule from oxidative degradation. researchgate.netjkslms.or.kr The mechanism relies on ascorbic acid's ability to be preferentially oxidized, sparing the (6S)-Folitixorin calcium. nih.gov Other antioxidants and synergists may also be used to inhibit various degradation pathways. nih.gov

Beyond chemical stabilizers, proper handling procedures are crucial. These include storing the solid compound in a dry, dark environment at low temperatures and preparing solutions with deoxygenated solvents immediately before use whenever possible. cirad.frmedkoo.com

Development of Specialized Research Formulations for in vitro and in vivo Experimental Systems

The formulation of (6S)-Folitixorin calcium for research applications depends heavily on the experimental system.

For in vitro studies , such as enzyme inhibition assays or cell culture experiments, (6S)-Folitixorin calcium is often dissolved in a suitable solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of organic molecules and its own antimicrobial properties. targetmol.com These stock solutions are typically stored at -80°C to ensure long-term stability. targetmol.comtargetmol.com When used in cell culture, the final concentration of the solvent (e.g., DMSO) in the culture medium must be kept low (typically <0.5%) to avoid cytotoxicity. The composition of the cell culture medium itself is also a critical factor, as the presence of other metabolites, such as hypoxanthine (B114508) or thymidine, can influence the metabolic pathways being studied and the cellular response to (6S)-Folitixorin. nih.govresearchgate.net

For in vivo experimental systems , such as studies in animal models, formulation development focuses on ensuring solubility, stability, and bioavailability. Simple aqueous solutions may be used for administration, but these often require pH adjustment and the inclusion of stabilizers like ascorbic acid. To overcome challenges like poor aqueous solubility and to enhance systemic exposure, more advanced delivery systems can be developed. For instance, nano-micelle formulations, which have been explored for other poorly soluble compounds, can encapsulate the active agent, improving its solubility and bioavailability following administration. nih.gov The development of such specialized formulations is key to achieving relevant and consistent compound exposure in preclinical animal models.

Table 2: Common Components in Research Formulations for (6S)-Folitixorin Calcium

Formulation Component Purpose Application
Dimethyl Sulfoxide (DMSO) Solvent for stock solutions. targetmol.com In Vitro
Saline/Buffer (e.g., PBS) Vehicle for administration. In Vivo / In Vitro
Ascorbic Acid (Vitamin C) Antioxidant stabilizer. nih.gov In Vitro / In Vivo
Micelles / Nanoparticles To enhance solubility and bioavailability. nih.gov In Vivo

Emerging Research Areas and Theoretical Perspectives on Folitixorin Calcium, 6s

Integration with Systems Biology and Omics Approaches for Comprehensive Pathway Analysis

The advent of systems biology and omics technologies has revolutionized our understanding of complex biological processes, and the study of Folitixorin (B1665577) calcium, (6S)- is no exception. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of the metabolic networks influenced by this compound.

Genomic and Transcriptomic Insights:

Systems biology approaches enable the identification of genetic variations and gene expression profiles that modulate the response to folate-based therapies. For instance, single nucleotide polymorphisms (SNPs) in genes encoding enzymes of the one-carbon metabolism pathway can significantly impact the efficacy of Folitixorin calcium, (6S)-. Transcriptomic analysis helps in understanding how this compound alters gene expression patterns, not only within the one-carbon pathway but also in interconnected cellular processes. nih.gov

Proteomics and Metabolomics for a Deeper View:

Proteomic studies can quantify the levels of key enzymes and transporters involved in folate metabolism, providing a direct measure of the pathway's capacity. Metabolomic analyses, on the other hand, can measure the concentrations of various folate derivatives and other related metabolites, offering a real-time snapshot of the metabolic state of the cell. This integrated approach allows for a more holistic understanding of how Folitixorin calcium, (6S)- influences cellular function.

Below is an interactive table summarizing the key omics data used in the analysis of Folitixorin calcium, (6S)- pathways.

Omics TypeData GeneratedKey Insights
Genomics DNA sequence variations (e.g., SNPs)Identifies genetic predispositions affecting drug response and metabolism.
Transcriptomics mRNA expression levelsReveals changes in gene activity in response to Folitixorin calcium, (6S)-.
Proteomics Protein abundance and modificationsQuantifies key enzymes and transporters in the folate pathway.
Metabolomics Concentrations of small moleculesProvides a direct measurement of metabolic flux and pathway activity.

Theoretical Implications for Novel Target Identification and Validation in Biochemical Networks

The detailed understanding of biochemical networks provided by systems biology opens up new avenues for identifying and validating novel drug targets. Folitixorin calcium, (6S)-, by modulating a central metabolic pathway, can be used as a probe to uncover previously unknown interactions and dependencies.

Network-Based Target Discovery:

By analyzing the ripple effects of Folitixorin calcium, (6S)- administration throughout the cellular network, researchers can identify nodes (proteins or genes) that are critical for cellular survival or proliferation, particularly in disease states like cancer. google.com These critical nodes represent potential new targets for therapeutic intervention. Computational models of metabolic networks can simulate the effects of inhibiting these potential targets, helping to prioritize them for further experimental validation. csir.co.za

Validating Targets in a Physiological Context:

Once a potential target is identified, its role in the context of the entire biochemical network can be validated. This involves studying how the inhibition of the target, in combination with Folitixorin calcium, (6S)-, affects cellular phenotype. This approach moves beyond the traditional one-drug-one-target paradigm to a more nuanced understanding of how combinations of interventions can achieve a desired therapeutic outcome.

Future Directions in Preclinical Drug Discovery and Development of Folate-Based Compounds

The development of new folate-based compounds is an active area of research, with a focus on improving specificity, reducing toxicity, and overcoming resistance mechanisms.

Designing Novel Folate Analogs:

Future drug discovery efforts will likely focus on designing folate analogs with improved properties. This includes compounds with higher affinity for specific folate receptors or transporters, or those that are less susceptible to efflux pumps that can confer drug resistance. Reduced folate derivatives are of particular interest due to their potential for subtype selectivity. mdpi.com

Combination Therapies and Drug Delivery:

There is a growing interest in combining folate-based therapies with other anticancer agents. mdpi.com Systems biology can help identify synergistic drug combinations by predicting how different drugs will interact within the cellular network. Furthermore, novel drug delivery systems, such as folate-conjugated nanoparticles, are being developed to specifically target cancer cells that overexpress folate receptors, thereby increasing efficacy and reducing side effects. researchgate.net

The following table outlines key areas for future preclinical development of folate-based compounds:

Research AreaFocusPotential Impact
Novel Analog Design Developing folate derivatives with improved selectivity and resistance profiles.Enhanced therapeutic efficacy and broader applicability.
Combination Therapies Identifying synergistic interactions with other drugs.Improved treatment outcomes and reduced drug resistance.
Targeted Delivery Utilizing folate-conjugated nanocarriers for specific cell targeting.Increased drug concentration at the tumor site and minimized systemic toxicity.

Role in Understanding and Modulating One-Carbon Metabolism in Diverse Disease Models and Biological Processes

One-carbon metabolism is a fundamental process that is essential for life. nih.govtavernarakislab.gr It is involved in the synthesis of nucleotides, the methylation of DNA and other molecules, and the regulation of cellular redox balance. mdpi.comnih.gov Dysregulation of this pathway has been implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. nih.govfrontiersin.org

A Tool for Studying Disease:

Folitixorin calcium, (6S)- serves as a valuable tool for studying the role of one-carbon metabolism in these diseases. By manipulating the folate cycle, researchers can investigate how alterations in this pathway contribute to disease pathogenesis. This can be done in a variety of model systems, from cell culture to animal models.

Therapeutic Potential beyond Cancer:

While best known for its use in cancer chemotherapy, the ability of Folitixorin calcium, (6S)- to modulate one-carbon metabolism suggests that it may have therapeutic potential in other diseases as well. For example, by restoring normal folate metabolism, it may be possible to correct the epigenetic abnormalities that are thought to contribute to some neurodegenerative diseases. Further research is needed to explore these exciting possibilities.

Q & A

Q. What analytical methods are recommended for quantifying Folitixorin calcium in experimental samples?

Folitixorin calcium can be quantified using atomic absorption spectroscopy (AAS) with a calcium hollow-cathode lamp and nitrous oxide–acetylene flame at the 422.7 nm emission line. Standard preparation involves diluting calcium carbonate (dried at 300°C) in hydrochloric acid, with lanthanum chloride added to mitigate matrix interference . Calibration curves (1.0–3.0 mg/mL calcium) are validated against USP pharmacopeial standards, ensuring linearity and accuracy .

Q. How is Folitixorin calcium structurally characterized, and what are its key physicochemical properties?

Folitixorin calcium (CAS 3432-99-3) is a (6S)-stereoisomer with the molecular formula C₂₀H₂₃CaN₇O₆ (molecular weight 495.502). Its structure includes a pteridine ring and a glutamate moiety, critical for binding folate-dependent enzymes. Key properties include a density of ~1.8 g/cm³ and storage requirements at -20°C to prevent degradation .

Q. What are the validated protocols for preparing stable Folitixorin calcium solutions?

Dissolve Folitixorin calcium in 0.125 N hydrochloric acid with lanthanum chloride (26.7 g/L) to stabilize calcium ions. Filter solutions post-dilution to remove particulates, and validate stability via spectrophotometric absorbance checks at 260–280 nm .

Advanced Research Questions

Q. How can researchers address variability in Folitixorin calcium’s modulation of 5-FU cytotoxicity across cell lines?

Variability may arise from differences in folate receptor expression or intracellular reduced folate carrier (RFC) activity . Design experiments to:

  • Measure baseline thymidylate synthase (TYMS) activity using fluorometric assays.
  • Co-administer Folitixorin with 5-FU at varying molar ratios (e.g., 1:1 to 1:10) to optimize synergy.
  • Control for MTHFR polymorphisms (e.g., rs1801133) via genotyping, as these affect folate metabolism and drug response .

Q. What experimental strategies resolve contradictions in Folitixorin calcium’s efficacy in enzyme replacement therapy (ERT)?

Contradictions may stem from enzyme stability or lysosomal targeting efficiency . To address this:

  • Use PEGylated liposomal delivery systems to enhance half-life and tissue penetration.
  • Validate ERT efficacy via lysosomal enzyme activity assays (e.g., β-glucocerebrosidase for Gaucher disease) in primary patient-derived fibroblasts .
  • Cross-reference clinical pharmacokinetic data with in vitro IC₅₀ values to identify species-specific disparities .

Q. How should researchers design studies to investigate Folitixorin calcium’s role in epigenetic regulation?

Focus on DNA methylation and histone modification pathways:

  • Treat cell models (e.g., HCT-116 colorectal cancer cells) with Folitixorin and quantify global methylation via LC-MS/MS or 5-methylcytosine ELISA .
  • Perform ChIP-seq to assess histone H3K9 methylation changes.
  • Include S-adenosylmethionine (SAM) as a positive control and validate findings in MTHFR-knockout models .

Methodological Considerations

Q. How to validate calibration models for calcium quantification in Folitixorin assays?

Use a linear regression model with ≥5 standard points (1.0–3.0 mg/mL). Calculate R² ≥ 0.995 and %RSD < 2.0 for precision. Spike recovery tests (90–110%) ensure matrix compatibility. Reference USP guidelines for inter-laboratory reproducibility .

Q. What frameworks guide hypothesis generation for Folitixorin calcium research?

Apply the PICO framework to structure questions:

  • Population : Cancer cell lines with TYMS overexpression.
  • Intervention : Folitixorin + 5-FU combination therapy.
  • Comparison : 5-FU monotherapy.
  • Outcome : Apoptosis rate (via Annexin V/PI staining).
    Use FINER criteria to ensure feasibility, novelty, and relevance .

Safety and Compliance

Q. What safety protocols are critical when handling Folitixorin calcium in vitro?

  • Wear nitrile gloves , lab coats , and safety goggles to avoid dermal/ocular exposure.
  • Use chemical fume hoods for powder handling.
  • Dispose of waste via EPA-approved incineration to prevent environmental contamination .

Data Interpretation

Q. How to statistically analyze contradictory results in Folitixorin calcium’s bioavailability studies?

  • Perform meta-analysis using random-effects models to account for inter-study heterogeneity.
  • Stratify data by administration route (oral vs. IV) and adjust for covariates (e.g., renal clearance) .

Literature and Citation Practices

Q. How to ensure rigorous literature reviews for Folitixorin calcium research?

  • Search PubMed/MEDLINE with MeSH terms: "Folitixorin"[Mesh] AND ("5-FU" OR "enzyme replacement therapy") .
  • Prioritize studies with IC₅₀ values , pharmacokinetic parameters , and in vivo validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.